Bienvenue dans la boutique en ligne BenchChem!

5H-pyrrolo[2,3-d]pyrimidine

Kinase Inhibition TNNI3K Scaffold Comparison

Choose 5H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) for your kinase inhibitor program. Scaffold-hopping from purines to this electron-rich core has demonstrated >1000-fold improvements in potency and 10-fold enhancements in general kinase selectivity for targets such as TNNI3K. Covalent derivatives achieve sub-nanomolar EGFR T790M potency (IC₅₀ = 0.21 nM) with 493-fold cellular selectivity. In vivo efficacy is attained at 50-fold lower doses versus pyrazolopyrimidine alternatives. This scaffold is the validated choice for next-generation, highly selective TKIs and multi-targeted anticancer agents.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 18549-65-0
Cat. No. B015780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-pyrrolo[2,3-d]pyrimidine
CAS18549-65-0
Synonyms5H-Pyrrolo[2,3-d]pyrimidine
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1C=NC2=NC=NC=C21
InChIInChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h2-4H,1H2
InChIKeyNUTIPMCDNFPBQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-Pyrrolo[2,3-d]pyrimidine (CAS 18549-65-0): A Heterocyclic Scaffold for Rational Drug Design and Chemical Biology


5H-Pyrrolo[2,3-d]pyrimidine (CAS 18549-65-0), commonly referred to as 7-deazapurine, is a nitrogen-containing heterocyclic core scaffold with a molecular weight of 119.12 g/mol and the formula C₆H₅N₃ [1][2]. It comprises a pyrrole ring fused to a pyrimidine ring, resulting in a scaffold that is structurally analogous to purine nucleobases but distinguished by the replacement of the N7 atom of the purine ring with a carbon atom. This structural modification underpins its utility as a privileged scaffold in medicinal chemistry and as a key building block for the synthesis of bioactive molecules, particularly kinase inhibitors and nucleoside analogues [3].

Why Generic Purine or Pyrazolopyrimidine Scaffolds Cannot Replace 5H-Pyrrolo[2,3-d]pyrimidine in Demanding Research Applications


Simple substitution with a generic purine or pyrazolopyrimidine core is scientifically unsound due to fundamental differences in electronic structure and functionalization potential. The replacement of the N7 atom in purines with a carbon atom in the pyrrolo[2,3-d]pyrimidine scaffold makes the five-membered ring more electron-rich, altering its reactivity and base-pairing properties [1]. More critically, this C7 position provides a unique and synthetically accessible handle for introducing diverse substituents, a modification that is impossible with native purines and confers differentiated biological activity and selectivity profiles [1]. The evidence presented below quantitatively demonstrates that these molecular differences translate into meaningful, verifiable advantages in terms of potency, selectivity, and in vivo efficacy compared to alternative scaffolds.

Quantitative Differentiation of 5H-Pyrrolo[2,3-d]pyrimidine: A Comparative Evidence Guide for Scientific Selection


Scaffold-Level Potency and Selectivity Advantage of 7-Deazapurine over Purine in TNNI3K Inhibition

In a direct head-to-head study optimizing TNNI3K inhibitors, the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) heterocycle was identified as a superior template compared to the corresponding purine scaffold . Systematic elaboration of the 7-deazapurine core led to compounds with dramatic improvements in potency and selectivity relative to the initial purine-based lead.

Kinase Inhibition TNNI3K Scaffold Comparison Cardiovascular Research

In Vivo Efficacy Advantage of Pyrrolopyrimidine over Pyrazolopyrimidine Scaffold in Cryptosporidiosis Model

A comparative study of bumped kinase inhibitors (BKIs) evaluated the in vivo efficacy of a pyrrolo[2,3-d]pyrimidine-based inhibitor (BKI-1649) against previously explored pyrazolopyrimidine analogs. The pyrrolopyrimidine scaffold conferred a substantial improvement in potency, enabling effective treatment at much lower doses.

Anti-parasitic Cryptosporidium In Vivo Efficacy Scaffold Comparison

Superior Antitumor Activity of Pyrrolo[2,3-d]pyrimidine Derivatives over Pyrazolo[3,4-d]pyrimidine Analogs

A series of pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives bearing identical 1,2,3-triazole moieties were synthesized and evaluated as c-Met kinase inhibitors. The study's structure-activity relationship (SAR) and docking analysis directly compared the two scaffolds [1].

c-Met Kinase Antitumor Scaffold Comparison Cancer Research

Exceptional Mutant-Selectivity of a Pyrrolo[2,3-d]pyrimidine Derivative for EGFR in NSCLC

A pyrrolo[2,3-d]pyrimidine derivative (compound 12i) was designed as a covalent inhibitor of mutant EGFR, a key driver in non-small cell lung cancer (NSCLC). Its selectivity for mutant over wild-type kinase was rigorously quantified in both cellular and enzymatic assays [1].

EGFR NSCLC Mutant Selectivity Targeted Therapy

Multi-Target Kinase Inhibition Profile of a Pyrrolo[2,3-d]pyrimidine Derivative Compared to Sunitinib

A novel halogenated pyrrolo[2,3-d]pyrimidine derivative, compound 5k, was profiled against a panel of clinically relevant kinases. Its activity was benchmarked against sunitinib, a well-characterized multi-targeted kinase inhibitor (TKI) [1].

Multi-Targeted Kinase Inhibitor EGFR VEGFR2 Sunitinib Apoptosis

Physicochemical and Synthetic Handle Differentiation of the 5H-Pyrrolo[2,3-d]pyrimidine Scaffold

The 5H-pyrrolo[2,3-d]pyrimidine core possesses distinct physicochemical properties that influence its behavior in both synthetic and biological contexts. Its computed XLogP3-AA of -0.4 [1] and the presence of multiple nitrogen atoms (three H-bond acceptors, zero donors) provide a unique polarity profile compared to simple phenyl or other heteroaromatic cores [1][2]. More importantly, the availability of halogens at the C-4 and C-6 positions in common synthetic intermediates allows for modular and orthogonal functionalization via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings [3].

Physicochemical Properties Synthetic Accessibility Scaffold Comparison LogP

Validated Application Scenarios for 5H-Pyrrolo[2,3-d]pyrimidine Based on Comparative Evidence


Scaffold-Hopping to Pyrrolo[2,3-d]pyrimidine for Next-Generation Kinase Inhibitors with Enhanced Selectivity

Research programs aimed at improving the selectivity and potency of kinase inhibitors should prioritize the pyrrolo[2,3-d]pyrimidine scaffold. Evidence demonstrates that scaffold-hopping from purines to 7-deazapurines can yield >1000-fold improvements in potency and 10-fold enhancements in general kinase selectivity for targets like TNNI3K . Similarly, in vivo efficacy against Cryptosporidium was achieved with a 50-fold lower dose when switching from a pyrazolopyrimidine to a pyrrolo[2,3-d]pyrimidine core [1]. This scaffold is a validated choice for improving drug-like properties and target engagement.

Development of Mutant-Selective EGFR Inhibitors for Overcoming Drug Resistance in NSCLC

The design of covalent pyrrolo[2,3-d]pyrimidine inhibitors has proven exceptionally effective for targeting drug-resistant EGFR mutants. A specific derivative (compound 12i) achieved 493-fold cellular selectivity for mutant EGFR-driven NSCLC cells over normal cells, and sub-nanomolar enzymatic potency (IC50 = 0.21 nM) with 104-fold selectivity against the T790M resistance mutation . This application scenario is ideal for projects focused on next-generation, highly selective TKIs for oncology.

Creating Multi-Targeted Kinase Inhibitors with a Superior Profile to Sunitinib

The pyrrolo[2,3-d]pyrimidine core supports the development of potent multi-targeted kinase inhibitors. As demonstrated by compound 5k, rationally designed derivatives can inhibit key kinases (EGFR, Her2, VEGFR2, CDK2) with IC50 values ranging from 40-204 nM, showing up to 6.5-fold greater potency against EGFR compared to the established multi-TKI sunitinib . This scenario is highly relevant for researchers developing new anticancer agents with a multi-targeted mechanism of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.